Testosterone decanoate

概要

説明

テストステロンデカノエート: はアンドロゲンおよびアナボリックステロイドであり、テストステロンエステルです。 主に、低テストステロンレベルに関連する状態(低性腺機能症や骨粗鬆症など)を治療するためのテストステロン補充療法で使用されます 。 また、ホルモン療法に使用されるテストステロンエステルの混合物であるサスタノンの成分でもあります .

準備方法

合成経路および反応条件: : テストステロンデカノエートは、テストステロンとデカノイル酸のエステル化によって合成できます。 反応は通常、p-トルエンスルホン酸などの触媒を使用し、従来の加熱またはマイクロ波照射下で行うことができます 。 反応条件には、混合物を密閉管中で100°Cに加熱して短時間反応させることが含まれます .

工業的製造方法: : 工業的な設定では、テストステロンデカノエートの製造は、同様のエステル化プロセスをより大規模に行います。 反応は、より高い収率と純度を達成するために最適化され、多くの場合、連続フロー反応器と高度な精製技術を使用して、最終製品が医薬品基準を満たすようにします .

化学反応の分析

反応の種類: : テストステロンデカノエートは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、17位の水酸基をケトンに変換し、アンドロステンジオンを形成します。

還元: 還元反応は、ケトン基を水酸基に戻し、テストステロンを形成します。

置換: エステル基を加水分解すると、遊離テストステロンとデカノイル酸が生成されます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 加水分解は、塩酸や水酸化ナトリウムなどの酸性または塩基性条件下で行うことができます。

主な生成物

酸化: アンドロステンジオン。

還元: テストステロン。

置換: 遊離テストステロンとデカノイル酸。

科学研究の応用

化学: : テストステロンデカノエートは、分析化学において、ステロイドの分析方法や検出方法の開発のための参照化合物として使用されます .

生物学: : 生物学的研究では、テストステロンデカノエートは、筋肉の成長、骨密度、生殖器の健康など、さまざまな生理学的プロセスに対するアンドロゲンの影響を研究するために使用されます .

医学: : 医学的には、テストステロンデカノエートは、低性腺機能症、骨粗鬆症などの治療、男性避妊薬研究の一環として、ホルモン補充療法に使用されます .

科学的研究の応用

Pharmacological Profile

Testosterone decanoate is an ester of testosterone that allows for less frequent dosing compared to other forms of testosterone. It can be administered via intramuscular injection every 4 to 6 weeks, which is advantageous for both patients and clinical trials focusing on male contraception and hypogonadism treatment .

Applications in Testosterone Replacement Therapy

Indications:

- Hypogonadism: this compound is primarily used for the treatment of male hypogonadism, a condition characterized by insufficient testosterone production. It helps restore normal testosterone levels, thereby alleviating symptoms such as fatigue, depression, and reduced libido .

Dosage and Administration:

- Typical dosing involves intramuscular injections every four to six weeks. Studies have shown that this regimen effectively maintains serum testosterone levels within the normal range over extended periods .

Applications in Male Contraception

This compound has been investigated as a component of male contraceptive methods due to its ability to suppress spermatogenesis effectively.

Clinical Trials:

- In a notable trial combining this compound with etonogestrel implants, approximately 80-90% of subjects achieved azoospermia (the absence of sperm in semen) after receiving injections every four weeks. This study indicated a high acceptability rate among participants with minimal side effects .

| Study | Participants | Method | Results |

|---|---|---|---|

| Trial 1 | 112 men | This compound + etonogestrel | 111 achieved sperm concentration < 1 million/mL |

| Trial 2 | 308 men | Monthly testosterone undecanoate injections | 97% contraceptive efficacy with only one pregnancy |

Extended Research Applications

Recent studies have explored the potential for using this compound beyond traditional applications:

- Benign Prostatic Hyperplasia (BPH): Research indicates that this compound can maintain high androgen levels conducive to inducing BPH more conveniently than other testosterone forms like propionate. This application could provide insights into managing prostate health in hypogonadal patients .

- Hormonal Contraceptive Research: The compound's long-acting nature makes it an excellent candidate for further exploration in male hormonal contraceptive methods. Ongoing studies aim to refine dosing regimens and assess long-term effects on fertility and hormonal balance .

Case Studies

Case Study 1: Hormonal Contraceptive Efficacy

In a study involving twenty healthy males receiving this compound with etonogestrel implants, researchers observed significant suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to reduced spermatogenesis. These findings support the compound's viability as a male contraceptive method .

Case Study 2: Long-Term Hypogonadism Treatment

A longitudinal study tracked hypogonadal men receiving this compound over several months. Results showed stable serum testosterone levels and improved quality of life metrics, reinforcing the drug's efficacy in managing hypogonadism .

作用機序

テストステロンデカノエートは、標的組織のアンドロゲン受容体に結合することにより効果を発揮します。 リガンド受容体複合体は、その後核に移行し、染色体DNA上のアンドロゲン応答配列に結合して、アンドロゲン応答性遺伝子の転写を調節します 。 これにより、男性の二次性徴の発達と維持、筋肉量の増加、骨密度の増加が促進されます .

類似化合物との比較

類似化合物

- テストステロンエナントエート

- テストステロンシпионаート

- テストステロンウンデカノエート

- テストステロンプロピオネート

比較

生物活性

Testosterone decanoate is a synthetic derivative of testosterone, classified as an anabolic-androgenic steroid (AAS). It is primarily used in hormone replacement therapy for men with testosterone deficiency and has applications in treating certain medical conditions. This article explores the biological activity of this compound, including its pharmacokinetics, physiological effects, and clinical studies.

Pharmacokinetics

Absorption and Half-Life

this compound is administered via intramuscular injection, leading to a slow release into the bloodstream due to its long-chain ester structure. Studies show that after administration, testosterone levels peak within 5 to 8 days, with therapeutic levels maintained for up to 30-42 days post-injection. For instance, in a study involving hypogonadal men receiving 500 mg of this compound, serum testosterone levels reached therapeutic levels within 1.5 to 2 days and remained above the normal range for several weeks .

Detection Time

The detection time of this compound in serum is notably prolonged compared to other testosterone esters. It can be detected in blood samples for up to 18 days following administration, which is significant for both clinical monitoring and anti-doping measures in sports .

Physiological Effects

Androgenic and Anabolic Activity

this compound exhibits both androgenic and anabolic properties:

- Androgenic Effects : These include the development and maintenance of male secondary sexual characteristics such as increased body hair, deepening of the voice, and enhanced libido.

- Anabolic Effects : this compound promotes protein synthesis, muscle growth, and bone density. It also aids in recovery from injuries by enhancing nitrogen retention and reducing protein catabolism .

Clinical Applications

Hormone Replacement Therapy

this compound is commonly used in hormone replacement therapy (HRT) for men with low testosterone levels (hypogonadism). Clinical trials have demonstrated its effectiveness in restoring testosterone levels and alleviating symptoms associated with low testosterone, such as fatigue, depression, and reduced libido. In one study involving hypogonadal men treated with this compound, significant improvements were observed in serum testosterone levels and quality of life measures over a period of 50 days .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Hypogonadal Men : In a controlled trial of eight hypogonadal men receiving intramuscular injections of this compound (500 mg), serum testosterone levels were monitored over 50 days. Results indicated that therapeutic levels were achieved rapidly, with minimal side effects reported .

- Long-term AAS Users : A study on former anabolic steroid users revealed that those who transitioned to testosterone replacement therapy with this compound experienced significant improvements in hormonal balance and overall health compared to untreated peers .

Research Findings

Recent research has focused on understanding the broader implications of this compound use:

- Neurological Impact : Studies indicate that AAS like this compound may influence neurosignaling pathways, potentially affecting mood and behavior .

- Metabolic Effects : this compound has been linked to changes in metabolic rates and body composition, promoting fat loss while increasing lean muscle mass .

Summary Table: Key Characteristics of this compound

| Characteristic | Details |

|---|---|

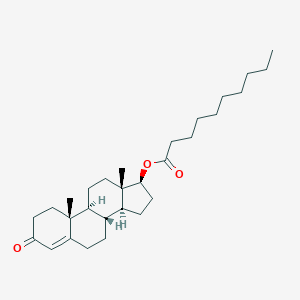

| Chemical Structure | Testosterone ester with a decanoate side chain |

| Administration Route | Intramuscular injection |

| Peak Serum Levels | 5-8 days post-injection |

| Therapeutic Duration | Up to 30-42 days |

| Detection Time | Up to 18 days |

| Primary Uses | Hormone replacement therapy for hypogonadism |

| Physiological Effects | Androgenic (secondary sexual characteristics) & Anabolic (muscle growth) |

特性

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O3/c1-4-5-6-7-8-9-10-11-27(31)32-26-15-14-24-23-13-12-21-20-22(30)16-18-28(21,2)25(23)17-19-29(24,26)3/h20,23-26H,4-19H2,1-3H3/t23-,24-,25-,26-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBERVHLCXUMDOT-MPZZESAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046198 | |

| Record name | Testosterone decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5721-91-5 | |

| Record name | Testosterone, decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5721-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone decanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005721915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testosterone decanoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5721-91-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Testosterone decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyandrost-4-en-3-one decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TESTOSTERONE DECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJW60LAO6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Testosterone Decanoate exert its effects in the body?

A1: this compound is a long-acting ester prodrug of testosterone. After intramuscular injection, it is gradually hydrolyzed in the body to release testosterone. Testosterone, being an androgen, primarily exerts its effects by binding to androgen receptors in target tissues, including the testes, prostate, muscles, and bone []. This binding initiates a cascade of downstream effects, including:

- Suppression of gonadotropins: Testosterone, at supraphysiological doses, inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland []. This suppression is a key mechanism for its contraceptive effect in males.

- Regulation of spermatogenesis: Testosterone, through its effects on gonadotropins and intratesticular levels, plays a crucial role in regulating spermatogenesis [].

- Anabolic effects: Testosterone promotes protein synthesis and inhibits protein breakdown, leading to increased muscle mass and strength [, ].

- Other effects: Testosterone also influences erythropoiesis (red blood cell production) [, ], bone metabolism [], and mood [].

Q2: What is the molecular structure of this compound?

A2: this compound is an ester formed by the condensation reaction between testosterone (the parent hormone) and decanoic acid.

- Spectroscopic data: Analytical techniques like LC-MS/MS and GC-MS are commonly employed to characterize and quantify this compound and its metabolites [, , , ]. These methods provide information about the compound's mass-to-charge ratio, fragmentation pattern, and retention time, allowing for its identification and differentiation from other steroids.

Q3: What is known about the stability of this compound in different formulations?

A3: this compound is primarily formulated for intramuscular injection in an oil-based solution []. Research suggests that this formulation provides a sustained release of testosterone over several weeks [, , ].

Q4: How stable is this compound in dried blood spots?

A4: Research indicates that this compound remains stable in dried blood spots (DBS) for extended periods when stored frozen, demonstrating the potential of DBS as a viable matrix for doping control []. This stability is attributed to the inactivation of hydrolase enzymes in the dried blood, preventing rapid degradation of the ester [].

Q5: How is this compound absorbed and metabolized in the body?

A5: Following intramuscular injection, this compound is slowly released from the injection site and hydrolyzed by esterases in the blood to produce testosterone and decanoic acid [, ]. * Absorption: The rate of absorption from the injection site influences the duration of action of this compound. * Metabolism: Testosterone is further metabolized in the liver and other tissues into various metabolites, some of which possess androgenic activity []. * Excretion: Testosterone and its metabolites are primarily excreted in the urine [].

Q6: How does the pharmacokinetic profile of this compound differ from other testosterone preparations?

A6: Compared to other testosterone esters, this compound exhibits a longer half-life, resulting in less frequent dosing intervals [, , ]. Oral administration of unmodified testosterone is largely inefficient due to extensive first-pass metabolism, necessitating alternative delivery routes such as intramuscular injection for sustained release [].

Q7: What clinical applications does this compound have?

A7: this compound is primarily prescribed for testosterone replacement therapy in males with hypogonadism [, , ]. Studies highlight its efficacy in improving symptoms such as low libido, fatigue, and erectile dysfunction [].

Q8: What are the potential adverse effects of this compound?

A8: While generally safe when used appropriately, this compound, like other androgens, can cause side effects. Research suggests potential adverse effects include:

- Prostate-related issues: Long-term use of testosterone may increase the risk of prostate growth and related complications [].

- Cardiovascular risks: Testosterone can influence cardiovascular parameters such as hematocrit and lipid profiles [, , ].

- Other effects: Other possible side effects include acne, mood swings, and sleep disturbances [].

Q9: What analytical techniques are employed for detecting this compound in biological samples?

A9: Sensitive and specific techniques like LC-MS/MS and GC-MS are widely used to detect and quantify this compound and its metabolites in various biological matrices, including blood, plasma, urine, and hair [, , , ]. These methods are crucial for monitoring drug levels, detecting doping in athletes, and ensuring the safety and efficacy of testosterone replacement therapies.

Q10: What are the future directions for research on this compound?

A10: Ongoing research continues to explore:

- Optimizing male hormonal contraception: Studies are investigating different combinations and dosages of this compound with progestins to develop a safe, effective, and reversible male contraceptive [, ].

- Targeted delivery systems: Research aims to develop novel delivery systems for this compound that allow for more controlled release, improved bioavailability, and reduced side effects [].

- Long-term safety and efficacy: Further studies are needed to assess the long-term safety and efficacy of this compound, particularly in the context of testosterone replacement therapy and male contraception [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。